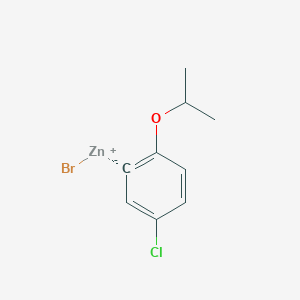
(5-Chloro-2-i-propyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-chloro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-chloro-2-iso-propyloxyphenyl bromide+Zn→(5-chloro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (5-chloro-2-iso-propyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
(5-chloro-2-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.
Oxidative Addition: This reaction requires a transition metal catalyst, often palladium, and is carried out under an inert atmosphere.
Reductive Elimination: This reaction also uses palladium catalysts and is typically performed at elevated temperatures.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry
In chemistry, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of molecular frameworks.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules. These molecules can be potential drug candidates or probes for studying biological processes.
Industry
In the industrial sector, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals, polymers, and materials with specific properties. Its role in cross-coupling reactions makes it a key reagent in the manufacture of various products.
作用機序
The mechanism by which (5-chloro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which then participates in cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a catalyst. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
- (5-chloro-2-methoxyphenyl)zinc bromide
- (5-chloro-2-ethoxyphenyl)zinc bromide
- (5-chloro-2-propoxyphenyl)zinc bromide
Uniqueness
What sets (5-chloro-2-iso-propyloxyphenyl)zinc bromide apart from similar compounds is its specific reactivity and selectivity in cross-coupling reactions. The presence of the iso-propyloxy group provides steric hindrance, which can influence the reaction pathway and the selectivity of the product.
特性
分子式 |
C9H10BrClOZn |
|---|---|
分子量 |
314.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
BCPVCVOETYTWHL-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
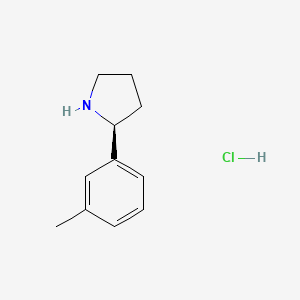
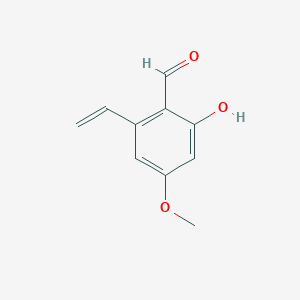
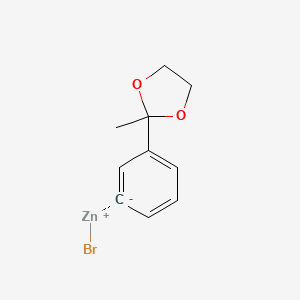

![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
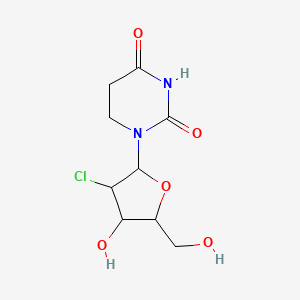
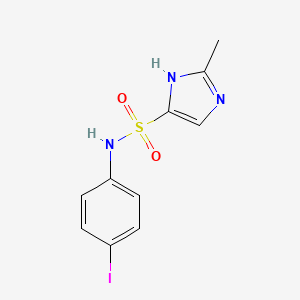
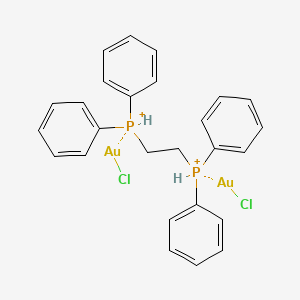
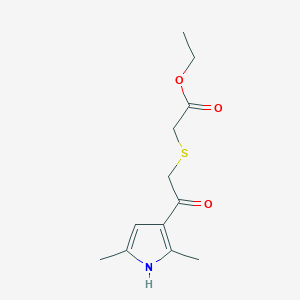
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
